molecular formula C24H31ClN4O4 B12762153 Propiophenone, 3-(4-propionyl-1-piperazinyl)-, O-(p-methoxycarbaniloyl)oxime, hydrochloride CAS No. 97670-06-9

Propiophenone, 3-(4-propionyl-1-piperazinyl)-, O-(p-methoxycarbaniloyl)oxime, hydrochloride

Cat. No.: B12762153
CAS No.: 97670-06-9
M. Wt: 475.0 g/mol
InChI Key: XRBJVZBVMDVXJS-ZRZFDMQESA-N
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Description

3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The compound is characterized by the presence of a piperazine ring, a propiophenone moiety, and an oxime group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride involves a multi-step procedureThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including antipsychotic and anti-HIV-1 activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

97670-06-9

Molecular Formula

C24H31ClN4O4

Molecular Weight

475.0 g/mol

IUPAC Name

[(Z)-[1-phenyl-3-(4-propanoylpiperazin-1-yl)propylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C24H30N4O4.ClH/c1-3-23(29)28-17-15-27(16-18-28)14-13-22(19-7-5-4-6-8-19)26-32-24(30)25-20-9-11-21(31-2)12-10-20;/h4-12H,3,13-18H2,1-2H3,(H,25,30);1H/b26-22-;

InChI Key

XRBJVZBVMDVXJS-ZRZFDMQESA-N

Isomeric SMILES

CCC(=O)N1CCN(CC1)CC/C(=N/OC(=O)NC2=CC=C(C=C2)OC)/C3=CC=CC=C3.Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)CCC(=NOC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl

Origin of Product

United States

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